molecular formula C19H28O3 B135568 11-Ketoetiocholanolone CAS No. 739-27-5

11-Ketoetiocholanolone

Cat. No.: B135568
CAS No.: 739-27-5
M. Wt: 304.4 g/mol
InChI Key: IUNYGQONJQTULL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo Etiocholanolone involves the oxidation of Etiocholanolone. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of chromium trioxide in acetic acid, which selectively oxidizes the 11-hydroxy group to a keto group .

Industrial Production Methods: Industrial production of 11-Oxo Etiocholanolone typically involves the biotransformation of steroids using microbial cultures. Specific strains of bacteria or fungi are employed to convert precursor steroids into the desired product through enzymatic oxidation .

Types of Reactions:

    Oxidation: 11-Oxo Etiocholanolone can undergo further oxidation to form more oxidized derivatives.

    Reduction: It can be reduced back to Etiocholanolone using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: More oxidized steroids.

    Reduction: Etiocholanolone.

    Substitution: Steroids with substituted functional groups.

Scientific Research Applications

11-Oxo Etiocholanolone has several applications in scientific research:

Comparison with Similar Compounds

    Etiocholanolone: The parent compound, which is a metabolite of testosterone and has similar biological activities.

    11-Keto Testosterone: Another metabolite of testosterone, which shares structural similarities with 11-Oxo Etiocholanolone.

    11-Hydroxy Androsterone: A related steroid that is also involved in steroid metabolism.

Uniqueness: 11-Oxo Etiocholanolone is unique due to its specific oxidation state and its role as a metabolite of both cortisol and 11-keto testosterone. Its ability to modulate the GABA_A receptor and influence the pyrin inflammasome distinguishes it from other similar compounds .

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNYGQONJQTULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995037
Record name 3-Hydroxyandrostane-11,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739-27-5
Record name 11-Ketoetiocholanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyandrostane-11,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Ketoetiocholanolone
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11-Ketoetiocholanolone
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